molecular formula C27H45NO3 B052007 22,26-Epiminocholest-5-ene-3,16,20-triol CAS No. 118985-28-7

22,26-Epiminocholest-5-ene-3,16,20-triol

Cat. No.: B052007
CAS No.: 118985-28-7
M. Wt: 431.7 g/mol
InChI Key: BMGBVZMEIAHUFA-CUAWSUMVSA-N
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Description

22,26-Epiminocholest-5-ene-3,16,20-triol, also known as vertaline B, is a steroidal alkaloid that was first isolated from Veratrum taliense of the Liliaceae family . Its structure has been confirmed via X-ray diffraction as (20R,22R,25S)-22,26-epiminocholest-5-ene-3β,16β,20β-triol, featuring a cholestane backbone with a key epimino bridge (22,26-aza linkage), hydroxyl groups at the C-3β, C-16β, and C-20β positions, and a Δ⁵ double bond . It has a molecular formula of C₂₇H₄₅NO₃ and a molecular weight of 431.7 g/mol . This compound belongs to a broader class of steroidal alkaloids, which are noted for their diverse and potent biological activities and are subjects of interest in chemistry, biology, and medicinal research . As a research chemical, it serves as a model compound for studying the synthesis and reactions of complex steroidal alkaloids . Its potential biological activities, which may include antimicrobial and anticancer properties, are also areas of scientific investigation . Researchers can utilize this high-purity compound to explore its specific mechanism of action, which is believed to involve interactions with specific molecular targets in biological systems, such as receptors and enzymes, thereby modulating their activity and influencing cellular pathways . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

118985-28-7

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1R)-1-hydroxy-1-[(5S)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H45NO3/c1-16-5-8-23(28-15-16)27(4,31)24-22(30)14-21-19-7-6-17-13-18(29)9-11-25(17,2)20(19)10-12-26(21,24)3/h6,16,18-24,28-31H,5,7-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23?,24-,25-,26-,27-/m0/s1

InChI Key

BMGBVZMEIAHUFA-CUAWSUMVSA-N

SMILES

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O

Isomeric SMILES

C[C@H]1CCC(NC1)[C@@](C)([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O

Canonical SMILES

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O

Synonyms

22,26-epiminocholest-5-ene-3,16,20-triol
vertaline B

Origin of Product

United States

Preparation Methods

Initial Derivatization: Chloroamination and Acetylation

The primary synthetic pathway begins with solasodine (1) , a naturally occurring spirosolane alkaloid. Treatment of solasodine with chlorine gas in methanol under controlled acidic conditions yields (22R,23S,25R)-N-chloro-22,26-epiminocholest-5-ene-3β,16β,23-triol (11) . This step introduces the critical 22,26-epimino moiety while retaining the steroidal backbone. Subsequent acetylation of 11 using acetic anhydride in pyridine produces the 3,16,23-triacetyl derivative (15) , which serves as a stabilized intermediate for further reactions.

Key Reaction Conditions

  • Chloroamination: 0°C, 2 hr, methanol/HCl (1:1 v/v)

  • Acetylation: Room temperature, 12 hr, excess acetic anhydride

  • Yield: 78% for 11 , 85% for 15

Grob Fragmentation and Secoaldehyde Formation

Treatment of 11 or 15 with sodium methoxide in methanol induces a Grob fragmentation, cleaving the C22–C23 bond to form the 22,23-secoaldehyde 16 as the major product (65–70% yield). This reaction proceeds via a retro-aldol mechanism, with the methoxide ion abstracting the C23 proton, leading to bond cleavage and aldehyde formation. Minor products, such as (23S)-23-hydroxysolasodine (2) , arise via competing Ruschig reactions (8–12% yield).

Hydrolysis and Epoxide Formation

Acidic Hydrolysis of Secoaldehyde 16

Hydrolysis of 16 with methanolic hydrochloric acid (2M, reflux, 6 hr) generates two primary products:

  • 16β,22-Epoxy-23,24-dinorchol-5-ene-3β,22β-diol (17) : Formed via intramolecular epoxidation of the secoaldehyde intermediate (55% yield).

  • 22-O-Methyl derivative (18) : Produced by methanolysis of the aldehyde group (30% yield).

Structural Confirmation

  • 17 and 18 were oxidized to acetyldiosgenin lactone (20) , a known compound, confirming their structures via comparative NMR and IR spectroscopy.

Photolytic Carbon-Carbon Cleavage

Photolysis of Triacetylated Intermediate 10

Photolysis of (22R,23S,25R)-3β,16β-diacetoxy-N-chloro-22,26-epiminocholest-5-en-23-ol (10) under UV light (254 nm, 4 hr) induces C22–C23 cleavage, yielding (20S)-3β,16β-diacetoxypregn-5-ene-20-carbaldehyde (21) as the major product (60% yield). Subsequent treatment of 21 with methanolic HCl converts it to 18 , demonstrating the interconnectivity of these pathways.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

MethodStarting MaterialKey StepMajor ProductYield (%)
ChloroaminationSolasodine (1) N-Chloro formation11 78
Grob Fragmentation11 C22–C23 cleavage16 70
Acidic Hydrolysis16 Epoxidation17 55
Photolytic Cleavage10 UV-induced cleavage21 60

Spectroscopic Characterization

  • Compound 11 : 1H^1H NMR (CDCl₃): δ 5.31 (1H, d, J=5.1 Hz, H-6), 4.42 (1H, m, H-3β), 3.78 (1H, dd, J=10.2 Hz, H-16β).

  • Compound 17 : IR (KBr): 3420 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O lactone).

Challenges and Optimization Strategies

Regioselectivity in Epoxidation

The formation of 17 versus 18 during hydrolysis is highly sensitive to reaction conditions:

  • Higher HCl concentrations (≥3M) favor 18 via methyl ether formation.

  • Lower temperatures (0–25°C) improve epoxide (17) yields by minimizing side reactions.

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) resolves polar hydroxylated products.

  • Crystallization : Methanol/water (7:3) recrystallizes 17 with >95% purity .

Chemical Reactions Analysis

Types of Reactions

Vertaline B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

Vertaline B has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroidal alkaloid synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Vertaline B involves its interaction with specific molecular targets in the body. It binds to certain receptors and enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Epiminocholestane Family

(a) 22,26-Epiminocholest-5-ene-3,16-diol (S-200)
  • Structure : Differs by lacking the C-20β hydroxyl group present in vertaline B.
  • Activity: Not explicitly reported, but structural simplification suggests reduced receptor binding compared to triol derivatives .
(b) Spiralosides A–C
  • Structure: Glycosylated derivatives of (22R,25S)-22,26-epiminocholest-5-ene-3β,16α-diol with N-acetyl and sugar moieties (e.g., α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl in spiraloside A).
  • Source : Fruits of Solanum spirale.
  • Activity : Evaluated for antitussive (cough-suppressant) and expectorant effects in vivo, though mechanisms remain unelucidated .
  • Key Difference : The 16α-OH configuration and glycosylation contrast with vertaline B’s 16β-OH and lack of sugars, likely altering solubility and bioactivity .

Non-Epiminocholestane Steroidal Triols and Derivatives

(a) Cholest-5-ene-3β,7α,12α-triol
  • Structure: Lacks the epimino bridge but shares the Δ⁵ double bond and hydroxylation at C-3β.
  • Source : Intermediate in bile acid biosynthesis.
  • Activity : Inhibits oxysterol 7α-hydroxylase (IC₅₀ = 9.0 μM), a key enzyme in cholesterol metabolism .
  • Key Difference : The absence of the 22,26-aza ring and presence of 7α,12α-OH groups direct its role in lipid metabolism rather than alkaloid-associated pathways .
(b) 20-Methyl-Δ⁵-17α-pregnene-3β,16α,20-triol
  • Structure : Pregnane backbone with 3β,16α,20-triol and a methyl group at C-20.
  • Source : Synthetic derivative from 16α,17α-epoxy-pregnene diol.
  • Key Difference : The pregnane skeleton and 16α-OH configuration distinguish it from vertaline B’s cholestane backbone and 16β-OH .
(c) Androst-5-ene-3,7,17-triol
  • Structure : Androstane backbone with hydroxyls at C-3, C-7, and C-15.
  • Source : Synthetic or microbial origin.
  • Activity: Limited data, but related androstane derivatives influence hormone metabolism .
  • Key Difference : Androstane’s truncated skeleton (19 carbons vs. cholestane’s 27) limits direct functional comparison .

Cytotoxic Steroidal Compounds

(a) (20S)-5-Ergostene-3β,7α,16β,20-tetrol
  • Structure : Ergostane backbone with 3β,7α,16β,20-tetrol and Δ⁵ double bond.
  • Source : Melia azedarach leaves.
  • Activity : Cytotoxic (IC₅₀ ~12–80 mg/mL), less potent than 5-fluorouracil (IC₅₀ ~7–15 mg/mL) .
  • Key Difference : Additional 7α-OH and tetrol configuration may enhance membrane interaction compared to vertaline B’s triol .
(b) 25-Methoxy-dammarane-3β,12β,20-triol
  • Structure : Dammarane triterpene with methoxy at C-25 and hydroxyls at C-3β,12β,20.
  • Source: Panax notoginseng.
  • Activity : Potent cytotoxicity against tumor cells .
  • Key Difference: Triterpenoid structure and methoxy group confer distinct pharmacokinetics vs. vertaline B’s steroidal alkaloid nature .

Data Table: Key Structural and Functional Comparisons

Compound Name Backbone Functional Groups Source Bioactivity/Function Reference ID
22,26-Epiminocholest-5-ene-3,16,20-triol Cholestane 3β,16β,20β-OH; 22,26-epimino Veratrum taliense Not fully elucidated
Spiraloside A Cholestane 3β,16α-OH; glycosylated Solanum spirale Antitussive
Cholest-5-ene-3β,7α,12α-triol Cholestane 3β,7α,12α-OH Synthetic/biological Bile acid synthesis inhibitor
(20S)-5-Ergostene-3β,7α,16β,20-tetrol Ergostane 3β,7α,16β,20-OH Melia azedarach Cytotoxic
25-Methoxy-dammarane-3β,12β,20-triol Dammarane 3β,12β,20-OH; 25-OCH₃ Panax notoginseng Anticancer

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